molecular formula C16H31N3S B297877 2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione

2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione

Katalognummer B297877
Molekulargewicht: 297.5 g/mol
InChI-Schlüssel: VHDUHRPUHKRIFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of bacterial cell wall components, leading to bacterial cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione exhibits low toxicity towards mammalian cells, making it a potentially safe compound for use in drug development. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. Additionally, its low toxicity towards mammalian cells makes it a potentially safe compound for use in drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.

Zukünftige Richtungen

There are several potential future directions for the study of 2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione. One direction is the optimization of its use in drug development, particularly in the development of new antibacterial, antifungal, and antiviral drugs. Another direction is the study of its potential use as a corrosion inhibitor and as a ligand in coordination chemistry. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesemethoden

The synthesis of 2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione involves the reaction of tert-butylamine, tert-pentylamine, and carbon disulfide in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione has been studied for its potential application in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.

Eigenschaften

Produktname

2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione

Molekularformel

C16H31N3S

Molekulargewicht

297.5 g/mol

IUPAC-Name

2-tert-butyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C16H31N3S/c1-7-15(5,6)12-8-10-16(11-9-12)17-13(20)19(18-16)14(2,3)4/h12,18H,7-11H2,1-6H3,(H,17,20)

InChI-Schlüssel

VHDUHRPUHKRIFJ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C(C)(C)C

Kanonische SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.